molecular formula C9H4BrNO3 B1410768 2-Bromo-4-cyano-6-formylbenzoic acid CAS No. 1805584-58-0

2-Bromo-4-cyano-6-formylbenzoic acid

Cat. No.: B1410768
CAS No.: 1805584-58-0
M. Wt: 254.04 g/mol
InChI Key: BTXBRUWNYNDJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyano-6-formylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, cyano, and formyl functional groups attached to a benzoic acid core. This compound appears as a white crystalline powder and is soluble in organic solvents but insoluble in water. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-6-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-6-formylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced scalability . For example, the bromination reaction can be performed in a flow reactor, allowing for precise control of temperature and reagent addition, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyano-6-formylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures.

    Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone, and controlled temperatures.

Major Products:

    Substitution: Products include derivatives with substituted nucleophiles.

    Reduction: Products include amines.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

2-Bromo-4-cyano-6-formylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-formylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its cyano group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The formyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

  • 2-Bromo-6-cyano-4-formylbenzoic acid
  • 4-Bromo-2-cyano-6-formylbenzoic acid
  • 2-Bromo-4-cyano-5-formylbenzoic acid

Comparison: 2-Bromo-4-cyano-6-formylbenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in substitution, reduction, and oxidation reactions. Its unique structure also affects its interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-bromo-4-cyano-6-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-7-2-5(3-11)1-6(4-12)8(7)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBRUWNYNDJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-cyano-6-formylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-cyano-6-formylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-cyano-6-formylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-cyano-6-formylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-cyano-6-formylbenzoic acid
Reactant of Route 6
2-Bromo-4-cyano-6-formylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.